molecular formula C19H23NO2 B5774984 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine

2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine

Cat. No. B5774984
M. Wt: 297.4 g/mol
InChI Key: NDDSZOUTLURYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMXB-A, which is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR).

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine involves the activation of the α7 nAChR. This receptor is widely expressed in the brain and is involved in various physiological processes such as learning and memory, attention, and pain modulation. Activation of the α7 nAChR by 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in the regulation of cognitive function, mood, and pain perception.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine has been shown to have various biochemical and physiological effects. The compound has been found to increase the release of acetylcholine and dopamine in the brain, which improves cognitive function and mood. It has also been shown to modulate the release of glutamate, which is involved in the regulation of pain perception. In addition, 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine has been found to have anti-inflammatory effects, which may be beneficial in various diseases such as Alzheimer's disease and chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine in lab experiments is its selectivity for the α7 nAChR. This allows for specific modulation of this receptor without affecting other receptors in the brain. Another advantage is the compound's ability to cross the blood-brain barrier, which allows for its effects to be observed in the central nervous system. However, one of the limitations of using 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine is its low solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the research on 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine. One area of interest is the compound's potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and chronic pain. Further studies are needed to investigate the safety and efficacy of the compound in these diseases. Another area of interest is the development of new analogs of 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine with improved pharmacokinetic and pharmacodynamic properties. These analogs may have better solubility, selectivity, and potency, which may enhance their therapeutic potential. Finally, the use of 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis method for 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine involves the reaction of 3-ethoxy-4-methoxybenzylamine with 2,3-dihydro-1H-inden-5-ylcarbonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.

Scientific Research Applications

2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine has been extensively studied for its therapeutic potential in various diseases such as Alzheimer's disease, schizophrenia, and chronic pain. The compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine has been investigated for its analgesic properties in animal models of chronic pain.

properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-22-19-11-14(7-10-18(19)21-2)13-20-17-9-8-15-5-4-6-16(15)12-17/h7-12,20H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDSZOUTLURYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC3=C(CCC3)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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